molecular formula C10H17NO2S B13944139 4-Oxazolidinone, 3-heptyl-2-thioxo- CAS No. 63512-53-8

4-Oxazolidinone, 3-heptyl-2-thioxo-

Cat. No.: B13944139
CAS No.: 63512-53-8
M. Wt: 215.31 g/mol
InChI Key: NSFWJZWXHLAUMO-UHFFFAOYSA-N
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Description

3-Heptyl-2-thioxooxazolidin-4-one is a heterocyclic compound characterized by a five-membered ring containing nitrogen, sulfur, and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptyl-2-thioxooxazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of heptylamine with carbon disulfide and chloroacetic acid, followed by cyclization to form the oxazolidinone ring . The reaction conditions often require the use of solvents such as N,N-dimethylformamide (DMF) and catalysts like glacial acetic acid.

Industrial Production Methods

Industrial production of 3-Heptyl-2-thioxooxazolidin-4-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Heptyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted oxazolidinones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Heptyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Heptyl-2-thioxooxazolidin-4-one is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

63512-53-8

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

IUPAC Name

3-heptyl-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C10H17NO2S/c1-2-3-4-5-6-7-11-9(12)8-13-10(11)14/h2-8H2,1H3

InChI Key

NSFWJZWXHLAUMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(=O)COC1=S

Origin of Product

United States

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